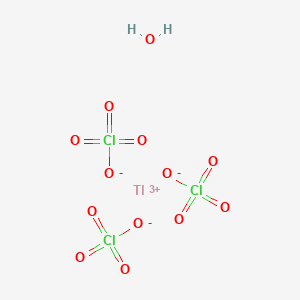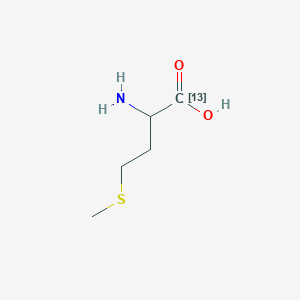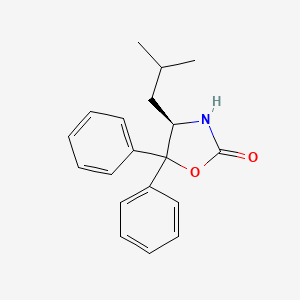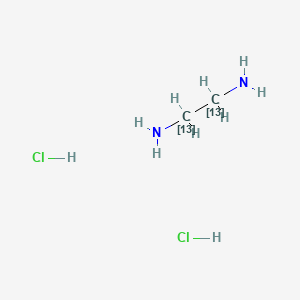
(1213C)dodecanoic acid
Overview
Description
(1213C)dodecanoic acid: is a stable isotope-labeled compound of dodecanoic acid, also known as lauric acid. It is a saturated fatty acid with a 12-carbon atom chain, where the 12th carbon is replaced with the isotope carbon-13. This compound is often used in scientific research to trace and study metabolic pathways due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1213C)dodecanoic acid can be synthesized through the carboxylation of 1-bromododecane-12-13C using carbon dioxide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under high pressure and elevated temperatures to facilitate the carboxylation process .
Industrial Production Methods: Industrial production of dodecanoic acid-12-13C often involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis. This method is preferred due to its sustainability and efficiency. The process includes the transesterification of coconut oil to produce dodecanoic acid methyl ester, which is then converted to dodecanoic acid-12-13C through microbial fermentation .
Chemical Reactions Analysis
Types of Reactions: (1213C)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dodecanedioic acid.
Reduction: It can be reduced to dodecanol.
Substitution: It can undergo halogenation to form dodecanoyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Substitution: Dodecanoyl chloride or dodecanoyl bromide.
Scientific Research Applications
(1213C)dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand fatty acid metabolism.
Biology: Employed in studies of lipid biosynthesis and degradation.
Medicine: Utilized in research on drug delivery systems and the development of lipid-based therapeutics.
Industry: Applied in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of dodecanoic acid-12-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its transformation and interaction with molecular targets such as fatty acid synthase and lipase. This helps in elucidating the pathways involved in lipid metabolism and energy production .
Comparison with Similar Compounds
- Lauric acid-1-13C
- Lauric acid-1,12-13C2
- Dodecanoic acid-1-13C
Comparison: (1213C)dodecanoic acid is unique due to its specific isotopic labeling at the 12th carbon position, which provides distinct advantages in tracing metabolic pathways compared to other isotopically labeled lauric acids. This specificity allows for more precise studies of lipid metabolism and the effects of fatty acids on cellular processes .
Properties
IUPAC Name |
(1213C)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583877 | |
| Record name | (12-~13~C)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-85-0 | |
| Record name | (12-~13~C)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
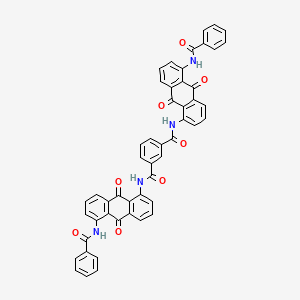
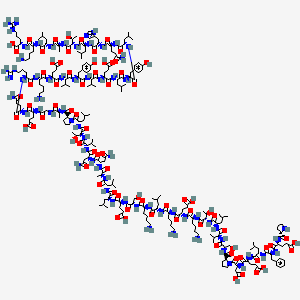
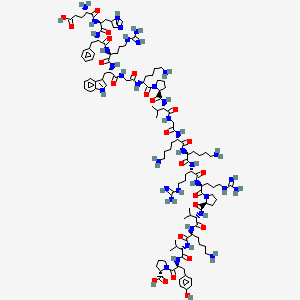
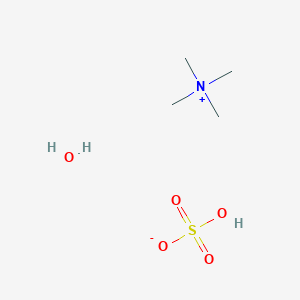
![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
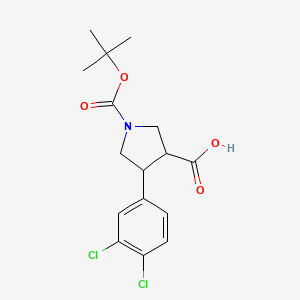
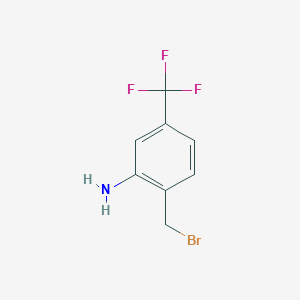
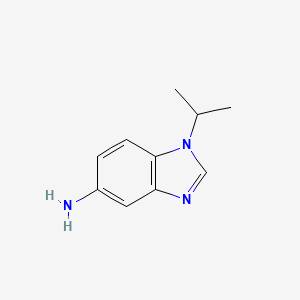
![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)
